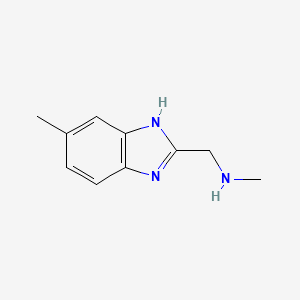

N-methyl-1-(6-methyl-1H-benzimidazol-2-yl)methanamine

Description

N-methyl-1-(6-methyl-1H-benzimidazol-2-yl)methanamine is a benzimidazole-derived compound featuring a methyl substituent at position 6 of the benzimidazole core and an N-methylated methanamine side chain. Benzimidazoles are heterocyclic aromatic systems with broad applications in medicinal chemistry, including antiviral, antifungal, and anticancer activities . The methyl groups in this compound likely enhance lipophilicity and metabolic stability, influencing its pharmacokinetic profile.

Properties

IUPAC Name |

N-methyl-1-(6-methyl-1H-benzimidazol-2-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3/c1-7-3-4-8-9(5-7)13-10(12-8)6-11-2/h3-5,11H,6H2,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPBXKMCOBFSSIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(N2)CNC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30649163 | |

| Record name | N-Methyl-1-(6-methyl-1H-benzimidazol-2-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30649163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887571-32-6 | |

| Record name | N-Methyl-1-(6-methyl-1H-benzimidazol-2-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30649163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-1-(6-methyl-1H-benzimidazol-2-yl)methanamine typically involves the nucleophilic substitution of a benzimidazole precursor. One common method is the reaction of 2-methylbenzimidazole with formaldehyde and methylamine under acidic conditions . The reaction proceeds through the formation of an intermediate iminium ion, which is then reduced to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, and may involve additional steps such as purification through recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

N-methyl-1-(6-methyl-1H-benzimidazol-2-yl)methanamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

Reduction: Reduction reactions can yield different reduced forms of the compound.

Substitution: The compound can participate in nucleophilic substitution reactions, where the methylamine group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while substitution reactions can produce a variety of substituted benzimidazole derivatives .

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity

Benzimidazole derivatives, including N-methyl-1-(6-methyl-1H-benzimidazol-2-yl)methanamine, are known for their antimicrobial properties. Studies have shown that such compounds exhibit significant in vitro activity against a range of pathogens, including bacteria and fungi. For instance, a related compound demonstrated minimum inhibitory concentrations (MIC) against various strains such as Escherichia coli and Staphylococcus aureus ranging from 9 to 19 µg/mL.

Anticancer Properties

Research indicates that benzimidazole derivatives can inhibit cancer cell proliferation. A study highlighted the antiproliferative effects of certain benzimidazole compounds on human cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest, making these compounds potential candidates for cancer therapy .

Neuropharmacological Applications

Pain Management

Benzimidazole derivatives have been explored for their analgesic effects. In animal models, administration of these compounds has shown to alleviate morphine-induced hyperalgesia and allodynia. This suggests that they may be beneficial in managing opioid-induced pain conditions . The reduction of pro-inflammatory cytokines like TNF-α further supports their role in neuroinflammatory responses .

Antioxidant Activity

The antioxidant properties of benzimidazole derivatives have been assessed using various assays. One study employed the DPPH radical scavenging assay to evaluate the antioxidant capacity of these compounds, revealing significant inhibition percentages at varying concentrations . This antioxidant activity is crucial in mitigating oxidative stress-related diseases.

Industrial Applications

Agricultural Uses

Benzimidazole derivatives are also utilized in agriculture as fungicides and herbicides. Their ability to inhibit fungal growth makes them valuable in crop protection strategies against various plant pathogens. The structural characteristics of these compounds allow for effective binding to target enzymes in fungi, disrupting their metabolic processes .

Case Studies

Mechanism of Action

The mechanism of action of N-methyl-1-(6-methyl-1H-benzimidazol-2-yl)methanamine involves its interaction with specific molecular targets. Benzimidazole derivatives are known to bind to tubulin, inhibiting its polymerization and thus disrupting microtubule formation. This mechanism is particularly relevant in the context of anticancer activity, as it can lead to cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzimidazole Core

(7-Methoxy-1H-benzo[d]imidazol-2-yl)methanamine (CAS 67266-48-2)

- Structure : Methoxy group at position 7 instead of methyl.

- Formula : C₉H₁₁N₃O.

- However, this may reduce membrane permeability compared to the target compound’s methyl group .

- Applications : Methoxy-substituted benzimidazoles are often explored for their antioxidant and antimicrobial activities .

1-(6-Fluoro-1-methyl-1H-1,3-benzodiazol-2-yl)methanamine

- Structure : Fluorine at position 4.

- Formula : C₉H₁₀FN₃.

- The compound’s molar mass (179.19 g/mol) is slightly lower than the target compound’s estimated mass (~187 g/mol) .

- Synthesis : Fluorinated analogs are typically synthesized via halogenation reactions, which may differ from the target compound’s methyl-directed synthesis .

Core Heterocycle Modifications

N-Methyl-1-(7-methyl-1H-indol-2-yl)-methanamine

- Structure : Indole core instead of benzimidazole.

- Formula : C₁₁H₁₄N₂.

- Key Differences : Indoles lack the second nitrogen in the fused ring, reducing hydrogen-bonding capacity. This may decrease interactions with polar targets compared to benzimidazoles .

- Applications : Indole derivatives are prominent in serotonin receptor modulation and kinase inhibition .

N,N-Dimethyl-1-(6-methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)methanamine

- Structure: Imidazopyridine core with p-tolyl and dimethylamino groups.

- Formula: Not explicitly provided, but estimated as C₁₉H₂₂N₄.

Side Chain Modifications

N-Methyl-1-(1-methyl-1H-imidazol-2-yl)methanamine

- Structure : Smaller imidazole ring instead of benzimidazole.

- Formula : C₆H₁₁N₃.

- Key Differences : Reduced aromaticity and molecular weight (125.17 g/mol) likely lower thermal stability (e.g., melting point <300°C vs. benzimidazole analogs >300°C) .

- Spectral Data : IR peaks for C-N stretches (1011–1272 cm⁻¹) and NMR signals for methyl groups (δ 1.00–3.31 ppm) align with benzimidazole derivatives .

N-Methyl-1-(5-phenyl-1H-pyrazol-3-yl)methanamine oxalate

Physicochemical Comparisons

- Notes: Higher molecular weight and aromaticity (e.g., 5C(b)) correlate with elevated melting points .

Biological Activity

N-methyl-1-(6-methyl-1H-benzimidazol-2-yl)methanamine, with the CAS number 887571-32-6, is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C10H13N3

- Molar Mass : 175.23 g/mol

- Storage Conditions : Room temperature

- Hazard Classification : Irritant (Xi) with risk codes indicating eye irritation .

Benzimidazole derivatives, including this compound, are known to exhibit a variety of biological activities. The mechanism of action often involves interference with cellular processes such as:

- Anthelmintic Activity : Benzimidazoles disrupt microtubule formation in helminths, leading to energy depletion and cell death. This mechanism is attributed to the inhibition of malate dehydrogenase in both cytoplasmic and mitochondrial pathways .

- Antitumor Activity : Some benzimidazole derivatives have shown promise as antitumor agents by inducing apoptosis in cancer cells and inhibiting tubulin polymerization, similar to the action of colchicine .

Antiproliferative Effects

Recent studies have highlighted the antiproliferative effects of this compound against various cancer cell lines. For instance, compounds derived from benzimidazole structures have demonstrated significant activity against HeLa, MCF-7, and HT-29 cancer cell lines, with IC50 values indicating potent inhibitory effects .

| Cell Line | IC50 Value (µM) |

|---|---|

| HeLa | 0.52 |

| MCF-7 | 0.34 |

| HT-29 | 0.86 |

Antimicrobial Activity

Benzimidazole derivatives are also recognized for their antimicrobial properties. Research indicates that certain analogs exhibit effective inhibition against bacterial strains such as Staphylococcus aureus and Pseudomonas aeruginosa. The structure-activity relationship suggests that substitutions on the benzimidazole ring can enhance antimicrobial potency .

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| Compound A | Staphylococcus aureus | 15 |

| Compound B | Pseudomonas aeruginosa | 17 |

Study on Antiproliferative Activity

In one study, a series of benzimidazole derivatives were synthesized and evaluated for their antiproliferative activity. Among them, this compound exhibited significant cytotoxicity against multiple cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest at the G2/M phase .

Study on Antimicrobial Properties

Another study focused on the synthesis and evaluation of benzimidazole derivatives against various microbial strains. The results showed that specific modifications to the benzimidazole core could enhance antimicrobial activity significantly, suggesting a potential pathway for developing new antimicrobial agents .

Q & A

Q. What synthetic methodologies are effective for synthesizing N-methyl-1-(6-methyl-1H-benzimidazol-2-yl)methanamine, and how can reaction conditions be optimized for higher yields?

Methodological Answer:

- Key Steps :

- Mannich Reaction : Utilize a Mannich base synthesis approach, as demonstrated for analogous benzimidazole derivatives. React 6-methyl-1H-benzimidazole with formaldehyde and methylamine in a polar solvent (e.g., ethanol or water) under reflux .

- Acid Catalysis : Incorporate acetic acid as a catalyst to enhance reaction efficiency. Evidence shows yields up to 91.6% under mild conditions (0–55°C, 3–4 hours) for structurally related compounds .

- Purification : Employ recrystallization (e.g., using DMSO or ethanol) or column chromatography (silica gel, eluent: chloroform/methanol) to isolate the product.

- Optimization Variables :

- Temperature : Higher yields are achieved at moderate temperatures (50–60°C) to avoid decomposition.

- Solvent : Polar aprotic solvents like DMF may improve solubility of intermediates.

- Stoichiometry : A 1:1.2 molar ratio of benzimidazole to methylamine minimizes side reactions.

Q. Which spectroscopic techniques are most reliable for characterizing the structure of this compound?

Methodological Answer:

- 1H NMR :

- Prepare a DMSO-d6 solution (10–20 mg/mL) and analyze peaks in δ 2.2–2.4 ppm (CH3 groups), δ 4.7–4.8 ppm (CH2 linker), and δ 7.2–8.1 ppm (aromatic protons). Compare with published shifts for similar benzimidazole derivatives .

- IR Spectroscopy :

- Identify key functional groups: C=N (1640–1650 cm⁻¹), C-N (alkyl: ~1010 cm⁻¹; aryl: ~1280 cm⁻¹), and NH stretches (3300–3400 cm⁻¹) .

- Mass Spectrometry :

Advanced Research Questions

Q. How can contradictions in spectroscopic data (e.g., unexpected splitting in NMR) be resolved during structural confirmation?

Methodological Answer:

- Troubleshooting Steps :

- Dynamic Effects : Investigate rotational barriers in the CH2-N linkage using variable-temperature NMR to detect restricted rotation (e.g., splitting in CH2 peaks at low temperatures) .

- Impurity Analysis : Perform LC-MS to rule out unreacted starting materials or byproducts.

- Comparative Studies : Cross-reference with crystallographic data (if available) or computational NMR predictions (DFT-based tools like Gaussian) .

- Case Example : Aromatic proton multiplicity discrepancies in DMSO-d6 may arise from solvent hydrogen bonding; replicate experiments in CDCl3 for comparison .

Q. What computational strategies can predict the compound’s reactivity in biological or catalytic systems?

Methodological Answer:

- Density Functional Theory (DFT) :

- Calculate frontier molecular orbitals (HOMO/LUMO) to assess nucleophilic/electrophilic sites. For benzimidazole derivatives, HOMO localization on the aromatic ring predicts DNA intercalation potential .

- Simulate binding affinities with target proteins (e.g., kinases) using molecular docking (AutoDock Vina) and MD simulations (GROMACS) .

- QSAR Modeling :

Q. How can researchers design experiments to evaluate the compound’s bioactivity, particularly its mechanism of action in cancer cells?

Methodological Answer:

- In Vitro Assays :

- Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50 determination. Compare results to structurally related compounds showing IC50 values in the low micromolar range .

- Apoptosis Pathways : Perform flow cytometry (Annexin V/PI staining) and Western blotting (caspase-3/9, Bcl-2) to assess mitochondrial-mediated apoptosis .

- Structural Modifications :

- Introduce substituents (e.g., halogens, methoxy groups) at the 6-methyl position to study SAR effects on bioactivity .

Q. What strategies are effective for resolving crystallographic ambiguities in derivatives of this compound?

Methodological Answer:

- Single-Crystal X-ray Diffraction (SCXRD) :

Data Contradiction Analysis

Q. How should researchers address discrepancies between theoretical and experimental logP values?

Methodological Answer:

- Experimental Validation :

- Source of Error :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.